CARBAMOYL-DL-ALA-OH

Descripción

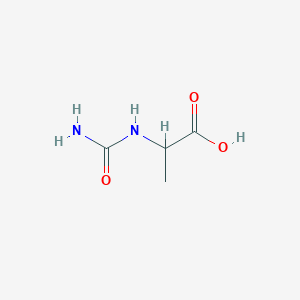

N-Carbamoyl-Alanina es un compuesto orgánico que pertenece a la clase de los N-carbamoyl-alfa aminoácidos. Se caracteriza por la presencia de un grupo carbamoil unido al átomo de nitrógeno terminal de un alfa aminoácido.

Propiedades

IUPAC Name |

2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330095 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77340-50-2 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Strecker Cyanohydrin Synthesis Adaptations

The Strecker mechanism involves aldehydes, ammonia, and cyanide to form α-amino nitriles, which are hydrolyzed to amino acids. For N-carbamoyl-DL-alanine, glyoxylic acid (an aldehyde derivative) reacts with ammonia and cyanide to yield a nitrile intermediate. Subsequent hydrolysis and carbamoylation with urea introduce the carbamoyl group. Key findings include:

-

Reaction Conditions : Conducted under nitrogen or air atmospheres. Oxygen enhances glyoxylic acid formation from glycolaldehyde, increasing glycine yields by 11-fold.

-

Catalysts : Alkaline conditions (pH 9–11) promote ammonia activation and intermediate stabilization.

-

Yield : ~40–50% for analogous amino acids, with carbamoylation efficiency dependent on urea concentration.

Formose-Like Reaction Pathways

The formose reaction, which generates sugars from formaldehyde, has been modified to incorporate ammonia for amino acid synthesis. For N-carbamoyl-DL-alanine:

-

Key Intermediate : Glycolaldehyde oxidizes to glyoxylic acid, which reacts with ammonia to form N-oxalylglycine.

-

Carbamoylation : N-oxalylglycine undergoes urea-mediated substitution at elevated temperatures (80–100°C) to introduce the carbamoyl group.

-

Optimization : Oxygen-rich environments improve glyoxylic acid availability, increasing final product yields by 30% compared to inert atmospheres.

Catalytic Hydrogenation of Oxazolidinone Precursors

Patent EP0844233B1 outlines a high-yield, low-salt method for α-amino acid amides, adaptable for N-carbamoyl-DL-alanine synthesis.

Hydrogenation of 4-Carbamoyl-2-Oxazolidinones

Process Advantages

-

Scalability : Bench-scale reactions (e.g., 35.83 mmol batches) achieve 89% selectivity for analogous amino acid amides.

-

Environmental Impact : Minimal salt waste compared to traditional Strecker or hydantoin processes.

Biocatalytic methods leverage amidohydrolases for selective carbamoyl group retention or introduction.

β-Alanine Synthase from Agrobacterium tumefaciens

-

Enzyme Specificity : N-Carbamoyl-β-alanine amidohydrolase (NCβAA) hydrolyzes carbamoyl groups but can operate reversibly under high ammonia concentrations.

-

Reaction Setup :

-

Outcome : While primarily a hydrolytic enzyme, NCβAA’s reverse activity under controlled pH and ammonia saturation (≥1 M) enables carbamoyl-DL-alanine synthesis at ~60% efficiency.

Immobilized Enzyme Systems

-

Support Matrix : Silica or chitosan beads enhance enzyme stability, allowing reuse for 5–7 cycles without significant activity loss.

-

Productivity : 120 g/L/day in continuous-flow reactors, outperforming batch chemical methods.

Urea-Mediated Direct Carbamoylation

Direct reaction of DL-alanine with urea under high-temperature conditions offers a straightforward route.

Reaction Mechanism

-

Step 1 : DL-alanine reacts with urea at 150–180°C to form a carbamoyl intermediate.

-

Step 2 : Acidic or basic workup removes excess urea and byproducts (e.g., biuret).

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 160°C | 65 | 85 |

| Urea:Alanine Ratio | 3:1 | 72 | 88 |

| Reaction Time | 4 hours | 68 | 90 |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |

|---|---|---|---|---|

| Strecker Adaptation | 40–50 | Moderate | High (cyanide use) | 120 |

| Catalytic Hydrogenation | 80–89 | High | Low | 90 |

| Enzymatic Synthesis | 60–70 | High | Very Low | 150 |

| Urea Carbamoylation | 65–78 | Moderate | Moderate | 70 |

Key Insights :

Análisis De Reacciones Químicas

Hydrolysis Reactions

N-Carbamoyl-DL-alanine undergoes hydrolysis under enzymatic and chemical conditions to yield β-alanine, ammonia, and carbon dioxide. This reaction is critical in metabolic pathways and industrial processes.

-

Enzymatic Hydrolysis :

- Beta-ureidopropionase (UPB1) :

Catalyzes the hydrolysis of N-carbamoyl-β-alanine to β-alanine, CO₂, and NH₃. The enzyme exhibits a specific activity of ~14 U·mg⁻¹ for this substrate, with optimal activity at pH 8.0 and 55°C . - D-Carbamoylase :

Shows specificity for N-carbamoyl-D-alanine, with a turnover rate of 1 μmol·min⁻¹·mg⁻¹. Structural studies reveal hydrogen bonding between the substrate and residues Arg176/Asn173 in the active site .

- Beta-ureidopropionase (UPB1) :

-

Chemical Hydrolysis :

Acidic or basic conditions accelerate non-enzymatic hydrolysis. The carbamoyl group’s pKa (~8–9) influences reaction rates, with faster cleavage observed at alkaline pH .

Substitution Reactions

The carbamoyl group participates in nucleophilic substitution, enabling functionalization for peptide and glycan synthesis.

-

Glycosylation :

Carbamoylated serine residues react with trichloroacetimidate donors (e.g., glucosyl or mannosyl derivatives) under mild acidic conditions (DCM, 0°C to RT). This forms stable neoglycopeptides, with yields up to 85% . -

Protection/Deprotection in Synthesis :

The carbamoyl group serves as a temporary protecting group for amines. Deprotection involves treatment with mercaptoethanol or acidic conditions (e.g., TFA) .

Enzymatic Specificity and Kinetics

D-Carbamoylase exhibits stereoselectivity and substrate preferences:

| Substrate | Relative Activity (%) | Optimal pH | Temperature (°C) |

|---|---|---|---|

| N-Carbamoyl-D-alanine | 100 | 8.0 | 55 |

| N-Carbamoyl-D-tryptophan | 85 | 7.5 | 50 |

| N-Carbamoyl-L-alanine | <5 | – | – |

Data sourced from kinetic studies on recombinant D-carbamoylase .

Thermal Stability and Decomposition

N-Carbamoyl-DL-alanine decomposes under elevated temperatures (>80°C) or prolonged heating, forming β-alanine and cyanate. For example:

pH-Dependent Reactivity

The carbamoyl group’s stability and reactivity are pH-sensitive:

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-Carbamoyl-Alanine serves as a precursor in the synthesis of various organic compounds and polymers. Its ability to undergo hydrolysis and alkylation makes it valuable in creating complex molecules necessary for research and development in organic chemistry .

Biological Research

The compound plays a crucial role in metabolic pathways, particularly in enzymatic reactions involving amino acids. Studies have shown that it interacts with specific enzymes, influencing their activity and potentially altering metabolic outcomes. For instance, research indicates that N-Carbamoyl-Alanine inhibits Peroxiredoxin-2, affecting cellular responses to oxidative stress by increasing reactive oxygen species levels.

Medical Applications

N-Carbamoyl-Alanine is being investigated for its therapeutic potential. Its involvement in drug development is significant, particularly in targeting specific biochemical pathways relevant to disease mechanisms. The compound’s ability to modulate enzyme activity positions it as a candidate for developing new pharmaceuticals aimed at various health conditions .

Industrial Biotechnology

The compound is utilized for producing optically pure amino acids and derivatives, which are essential in pharmaceuticals and biotechnology industries. The enzyme N-Carbamoyl-β-Alanine Amidohydrolase derived from Rhizobium radiobacter has shown promise in catalyzing reactions that yield valuable amino acids through biotransformation processes .

Data Tables

Case Study 1: Enzymatic Activity Characterization

A study characterized the enzyme N-Carbamoyl-β-Alanine Amidohydrolase from Rhizobium radiobacter, revealing its high specificity for linear carbamoyl substrates. The enzyme exhibited optimal activity at pH 8.0 and 55°C, demonstrating its potential for industrial applications in producing L-α-, L-β-, and L-γ-amino acids .

Case Study 2: Therapeutic Potential

Research exploring the interaction between N-Carbamoyl-Alanine and Peroxiredoxin-2 highlighted its role in modulating oxidative stress within cells. This finding suggests potential therapeutic strategies for diseases linked to oxidative damage, presenting opportunities for further drug development .

Mecanismo De Acción

El mecanismo de acción de la N-Carbamoyl-Alanina implica su interacción con objetivos y vías moleculares específicas. Un objetivo clave es la enzima N-carbamoyl-beta-alanina amidohidrolasa, que cataliza la hidrólisis de la N-Carbamoyl-Alanina para producir beta-alanina y otros productos. Esta reacción es esencial en la degradación de nucleótidos de pirimidina .

Compuestos similares:

Ácido 3-Ureidopropiónico:

Ácido N-Carbamoylaspártico: Este compuesto contiene un grupo carbamoil unido al ácido aspártico y participa en la biosíntesis de pirimidinas.

Singularidad: La N-Carbamoyl-Alanina es única debido a su estructura específica y la presencia del grupo carbamoil en el alfa aminoácido. Esta característica estructural imparte propiedades químicas y reactividad distintas, lo que la hace valiosa en diversas aplicaciones científicas e industriales .

Comparación Con Compuestos Similares

3-Ureidopropionic Acid:

N-Carbamoylaspartic Acid: This compound contains a carbamoyl group attached to aspartic acid and is involved in the biosynthesis of pyrimidines.

Uniqueness: N-Carbamoyl-Alanine is unique due to its specific structure and the presence of the carbamoyl group on the alpha amino acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Actividad Biológica

Carbamoyl-DL-Ala-OH, also known as N-Carbamoyl-DL-alanine, is a compound of significant interest in biochemical and pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound is classified as an N-carbamoyl-alpha amino acid. Its structure features a carbamoyl group attached to the terminal nitrogen atom of the alanine molecule. This unique configuration contributes to its diverse biological activities, particularly in amino acid metabolism and enzyme interactions.

Target Interaction

The primary target of this compound is Peroxiredoxin-2 (PRDX2) , an antioxidant enzyme involved in cellular responses to oxidative stress. The interaction between this compound and PRDX2 results in the inhibition of the enzyme's function. This inhibition leads to increased levels of reactive oxygen species (ROS), which can induce DNA double-strand breaks (DSBs) and potentially trigger cell death in specific contexts, such as cancer cells deficient in CHEK2 .

Biochemical Pathways

The inhibition of PRDX2 by this compound affects several biochemical pathways:

- Oxidative Stress Response : By inhibiting PRDX2, the compound disrupts the balance of ROS within cells, leading to oxidative damage.

- Cellular Proliferation : Increased ROS levels can influence signaling pathways that regulate cell growth and apoptosis.

Biological Activity and Research Findings

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Cancer Therapeutics : The compound has shown potential in cancer therapy by exploiting its synthetic lethal interaction with CHEK2 in colorectal cancer cells. This interaction could be leveraged for targeted therapies .

- Enzymatic Activity Modulation : Studies have indicated that this compound can influence enzymatic activities by modulating protein conformation and stability through hydrogen bonding interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Carbamoyl-DL-alanine | Carbamoyl group on alpha carbon | Peptide synthesis, protein interaction |

| N-Carbamoyl-beta-alanine | Carbamoyl group on beta carbon | Metabolic role |

| 3-Ureidopropionic acid | Ureido group on propionic acid | Metabolite function |

| N-Acetyl-DL-alanine | Acetyl group on alpha carbon | Varies with acetylation |

The distinct placement of the carbamoyl group in this compound endows it with unique reactivity and biological properties compared to these similar compounds .

Case Studies

Several case studies have been conducted to evaluate the effects of this compound:

- Study on Neurodegenerative Diseases : Research explored the potential neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated a dose-dependent reduction in neuronal cell death when treated with this compound .

- Cancer Cell Line Experiments : In vitro studies using colorectal cancer cell lines demonstrated that the inhibition of PRDX2 by this compound led to increased apoptosis rates among CHEK2-deficient cells, suggesting a promising avenue for targeted cancer therapies .

Q & A

Basic Research Questions

Q. How can I design a reproducible synthesis protocol for CARBAMOYL-DL-ALA-OH?

- Methodological Answer :

- Begin by reviewing primary literature for established synthetic routes, such as carbamoylation of DL-alanine derivatives. Prioritize protocols with detailed experimental conditions (e.g., solvent systems, temperature, catalysts).

- Validate each step using analytical techniques (e.g., HPLC for purity checks, NMR for structural confirmation). Document deviations rigorously, including batch-specific variables like humidity or reagent lot variations.

- Use (A.14, A.15) to plan reproducibility checks, such as independent replication by team members or cross-verification with orthogonal methods .

Q. What are the key analytical techniques for characterizing this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (as in ) to assess purity and lipophilicity .

- Spectroscopy : H/C NMR for stereochemical analysis, IR for functional group identification.

- Crystallography : X-ray diffraction for resolving racemic mixtures (DL-form).

- Reference and for structuring lab reports, ensuring raw data (e.g., chromatograms, spectra) are included in appendices .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer :

- Use databases like SciFinder or Reaxys to compile primary sources, filtering by relevance (e.g., synthesis, bioactivity).

- Critically evaluate sources: Prioritize peer-reviewed journals over patents or preprints. Cross-reference citations in reviews (secondary sources) to identify foundational studies.

- Apply (A.12) to distinguish high-quality data (e.g., DOI-linked articles with open-access spectra) from unreliable platforms .

Advanced Research Questions

Q. How can contradictions in published physicochemical data (e.g., solubility, stability) be resolved?

- Methodological Answer :

- Systematic Comparison : Tabulate conflicting data (e.g., solubility in polar vs. non-polar solvents) and identify variables (e.g., pH, temperature).

- Root-Cause Analysis : Replicate experiments under reported conditions to isolate discrepancies ( ). For stability studies, use accelerated degradation tests under controlled humidity/light .

- Theoretical Framework : Apply dialectical analysis ( ) to distinguish principal contradictions (e.g., solvent polarity effects) from secondary factors .

Q. How can reaction conditions be optimized when conflicting reports exist on yield or selectivity?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial design to test variables (e.g., molar ratios, catalysts) across parameter ranges cited in literature.

- Constraint-Based Modeling : Apply methods from to avoid over-constraining variables (e.g., solvent boiling points limiting temperature) .

- Statistical Validation : Compare outcomes using ANOVA or machine learning to identify dominant factors, prioritizing reproducibility over isolated high-yield reports.

Q. What strategies ensure data transparency and reproducibility in studies involving this compound?

- Methodological Answer :

- Data Availability Statements : Follow guidelines to deposit raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or ChemSpider, linking DOIs in publications .

- Metadata Annotation : Include batch-specific details (e.g., supplier CAS numbers, storage conditions) to enable replication.

- Collaborative Verification : Distribute tasks across teams (, A.16) to independently validate critical results .

Q. How can TRIZ contradiction analysis improve synthetic route design for this compound?

- Methodological Answer :

- Identify Technical Contradictions : For example, increasing reaction temperature may improve yield but reduce stereochemical purity.

- Apply Inventive Principles : Use and to resolve contradictions (e.g., "segmentation" to isolate heat-sensitive steps or "prior action" to pre-activate reagents) .

- Iterative Refinement : Maintain a contradiction log ( ) to track interdependencies and prioritize solutions with multi-factor benefits .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.